molecular formula C11H23N B1458726 1-Cycloheptyl-2-methylpropan-2-amine CAS No. 1245617-95-1

1-Cycloheptyl-2-methylpropan-2-amine

Cat. No.: B1458726
CAS No.: 1245617-95-1
M. Wt: 169.31 g/mol
InChI Key: GYQKGIRCLZQLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptyl-2-methylpropan-2-amine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol It is a primary amine, characterized by the presence of a cycloheptyl group attached to a methylpropanamine structure

Preparation Methods

The synthesis of 1-Cycloheptyl-2-methylpropan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines . In this process, a haloalkane reacts with ammonia or an amine to form the desired amine product. The reaction conditions typically include the use of a solvent such as ethanol and a temperature range of 50-100°C. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Cycloheptyl-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

    Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and substituted amines.

Scientific Research Applications

1-Cycloheptyl-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-2-methylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function and physiological responses .

Comparison with Similar Compounds

1-Cycloheptyl-2-methylpropan-2-amine can be compared to other similar compounds, such as:

    Methylamine: A primary amine with a simpler structure and different reactivity.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.

    Cycloheptylamine: A compound with a similar cycloheptyl group but lacking the methylpropanamine structure.

The uniqueness of this compound lies in its specific combination of a cycloheptyl group and a methylpropanamine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cycloheptyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,12)9-10-7-5-3-4-6-8-10/h10H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQKGIRCLZQLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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